(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine
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Overview
Description
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The compound this compound is known for its potential biological activities and is used in scientific research for various purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,3-benzodiazol-6-yl)methanamine can be achieved through several methods. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for the preparation of benzimidazole derivatives. This method typically involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions .
Another method is the Wallach synthesis, which involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent . Additionally, the compound can be synthesized from the dehydrogenation of imidazolines or from alpha halo-ketones through nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.
Scientific Research Applications
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Biology: It is used in biological research to study enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Agriculture: Benzimidazole derivatives are known for their fungicidal properties and are used in agricultural research to develop new pesticides.
Mechanism of Action
The mechanism of action of (1-methyl-1H-1,3-benzodiazol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This mechanism is similar to that of other benzimidazole-based drugs, such as mebendazole, which is used as an anthelmintic agent .
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride
- 1-methyl-1H-1,3-benzodiazol-6-ol
- 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride
Uniqueness
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The position of the methyl and methanamine groups can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(3-methylbenzimidazol-5-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-12-6-11-8-3-2-7(5-10)4-9(8)12/h2-4,6H,5,10H2,1H3 |
InChI Key |
OPPJAWUGLAEODH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)CN |
Origin of Product |
United States |
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